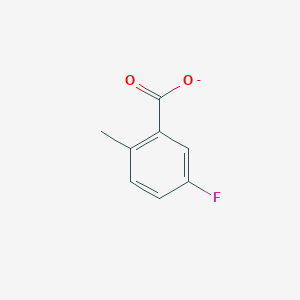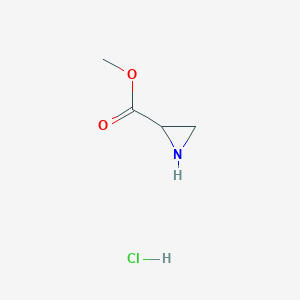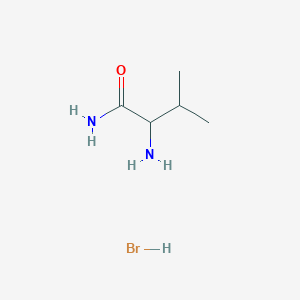
N1-(7-Methoxy-1,2,3,4-tetrahydroacridin-9-yl)ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(7-Methoxy-1,2,3,4-tetrahydroacridin-9-yl)ethane-1,2-diamine is a compound belonging to the class of acridines. Acridines are known for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role as a cholinesterase inhibitor .
Preparation Methods
The synthesis of N1-(7-Methoxy-1,2,3,4-tetrahydroacridin-9-yl)ethane-1,2-diamine typically involves the following steps:
Starting Material: The synthesis begins with 7-methoxy-1,2,3,4-tetrahydroacridin-9-amine.
Reaction with Ethylenediamine: The starting material is reacted with ethylenediamine under controlled conditions to form the desired product.
Purification: The product is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
N1-(7-Methoxy-1,2,3,4-tetrahydroacridin-9-yl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the amino groups, using reagents such as alkyl halides.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N1-(7-Methoxy-1,2,3,4-tetrahydroacridin-9-yl)ethane-1,2-diamine has several scientific research applications:
Mechanism of Action
The mechanism of action of N1-(7-Methoxy-1,2,3,4-tetrahydroacridin-9-yl)ethane-1,2-diamine involves its interaction with cholinesterase enzymes. The compound binds to the active site of the enzyme, inhibiting its activity and preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels, which can enhance cognitive function . The molecular targets and pathways involved include the cholinergic system and related signaling pathways .
Comparison with Similar Compounds
N1-(7-Methoxy-1,2,3,4-tetrahydroacridin-9-yl)ethane-1,2-diamine can be compared with other similar compounds such as:
7-Methoxytacrine: Similar in structure but lacks the ethylenediamine moiety.
Tacrine: A well-known cholinesterase inhibitor but without the methoxy group.
Donepezil: Another cholinesterase inhibitor with a different structural framework.
The uniqueness of this compound lies in its specific structural features, which may confer distinct biological activities and therapeutic potential .
Properties
Molecular Formula |
C16H21N3O |
|---|---|
Molecular Weight |
271.36 g/mol |
IUPAC Name |
N'-(7-methoxy-1,2,3,4-tetrahydroacridin-9-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C16H21N3O/c1-20-11-6-7-15-13(10-11)16(18-9-8-17)12-4-2-3-5-14(12)19-15/h6-7,10H,2-5,8-9,17H2,1H3,(H,18,19) |
InChI Key |
LFANNYNPYJMNPK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C3CCCCC3=C2NCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![tert-butyl N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]carbamate](/img/structure/B14791529.png)
![8-Fluorodibenzo[b,e]thiepin-11(6H)-one](/img/structure/B14791536.png)

![5-Hydroxy-3-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid](/img/structure/B14791540.png)




![3-Iodo-1,8-dimethyl-4,5-dihydro-1H-pyrido[3,4-b]azepine-2,7(3H,8H)-dione](/img/structure/B14791569.png)
